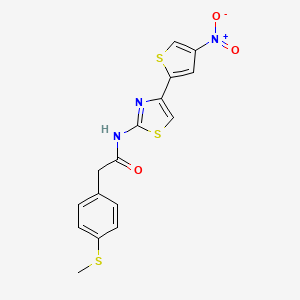![molecular formula C13H19NO4S3 B2593775 N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2-methoxybenzenesulfonamide CAS No. 2415541-51-2](/img/structure/B2593775.png)
N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2-methoxybenzenesulfonamide, also known as HDMS, is a small molecule compound that has been of interest to the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been synthesized using various methods and has shown promising results in scientific research applications.
Mechanism of Action
N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2-methoxybenzenesulfonamide inhibits the activity of enzymes such as carbonic anhydrase and metalloproteinases by binding to the active site of the enzyme, thereby preventing the substrate from binding. N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2-methoxybenzenesulfonamide has been shown to form a covalent bond with the active site of carbonic anhydrase II, which results in irreversible inhibition of the enzyme. The mechanism of action of N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2-methoxybenzenesulfonamide on metalloproteinases is not fully understood, but it is thought to involve the chelation of the metal ion in the active site of the enzyme.
Biochemical and Physiological Effects:
N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2-methoxybenzenesulfonamide has been shown to have various biochemical and physiological effects, including the inhibition of carbonic anhydrase II and metalloproteinases. Inhibition of carbonic anhydrase II can lead to a decrease in the production of bicarbonate ions, which play a role in the regulation of pH in the body. Inhibition of metalloproteinases can lead to a decrease in the degradation of extracellular matrix proteins, which play a role in tissue repair and regeneration.
Advantages and Limitations for Lab Experiments
One advantage of using N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2-methoxybenzenesulfonamide in lab experiments is its potential as an inhibitor of various enzymes, which can be useful in the study of enzyme kinetics and the development of enzyme inhibitors. However, one limitation of using N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2-methoxybenzenesulfonamide is its potential toxicity, which can limit its use in in vivo experiments. Additionally, the irreversible inhibition of enzymes such as carbonic anhydrase II can make it difficult to study the effects of N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2-methoxybenzenesulfonamide on enzyme activity in vivo.
Future Directions
There are several future directions for research on N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2-methoxybenzenesulfonamide, including the development of more efficient synthesis methods, the study of its effects on other enzymes, and the development of N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2-methoxybenzenesulfonamide-based therapies for the treatment of diseases such as cancer and osteoarthritis. Additionally, the study of the toxicity of N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2-methoxybenzenesulfonamide and its potential effects on human health is an important area of research that needs to be explored further.
Conclusion:
In conclusion, N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2-methoxybenzenesulfonamide, or N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2-methoxybenzenesulfonamide, is a small molecule compound that has potential applications in the field of medicinal chemistry. N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2-methoxybenzenesulfonamide has been synthesized using various methods and has shown promising results in scientific research applications. N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2-methoxybenzenesulfonamide inhibits the activity of enzymes such as carbonic anhydrase II and metalloproteinases, which has potential therapeutic applications in the treatment of diseases such as cancer and osteoarthritis. However, the potential toxicity of N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2-methoxybenzenesulfonamide and its irreversible inhibition of enzymes such as carbonic anhydrase II are limitations that need to be addressed in future research.
Synthesis Methods
N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2-methoxybenzenesulfonamide can be synthesized using various methods, including the reaction of 2-methoxybenzenesulfonyl chloride with 6-hydroxy-1,4-dithiepan-6-ylmethanol in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified using column chromatography. Other methods of synthesis include the reaction of 6-hydroxy-1,4-dithiepan-6-ylmethanol with 2-methoxybenzenesulfonyl azide in the presence of a copper catalyst.
Scientific Research Applications
N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2-methoxybenzenesulfonamide has been used in scientific research applications due to its potential as an inhibitor of various enzymes such as carbonic anhydrase and metalloproteinases. N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2-methoxybenzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase II, which is an enzyme that plays a role in the regulation of pH in the body. N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2-methoxybenzenesulfonamide has also been shown to inhibit the activity of metalloproteinases, which are enzymes that play a role in the degradation of extracellular matrix proteins. Inhibition of these enzymes has potential therapeutic applications in the treatment of diseases such as cancer and osteoarthritis.
properties
IUPAC Name |
N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4S3/c1-18-11-4-2-3-5-12(11)21(16,17)14-8-13(15)9-19-6-7-20-10-13/h2-5,14-15H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCLLDOLUKKQAEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)NCC2(CSCCSC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-(phenylthio)acetamide](/img/structure/B2593698.png)
![3-phenyl-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)propan-1-one](/img/structure/B2593702.png)
![Methyl thieno[3,2-b]pyridine-5-carboxylate](/img/structure/B2593703.png)
![1,7-dimethyl-3,8-bis(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2593706.png)


![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B2593711.png)
![N-[2-(1-propylbenzimidazol-2-yl)ethyl]furan-2-carboxamide](/img/structure/B2593713.png)
